N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine

Catalog No.
S13015899
CAS No.
663177-99-9
M.F
C7H13N5O
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dime...

CAS Number

663177-99-9

Product Name

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine

IUPAC Name

2-(4-hydroxy-5-methyl-1H-imidazol-2-yl)-1,1-dimethylguanidine

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C7H13N5O/c1-4-5(13)10-7(9-4)11-6(8)12(2)3/h13H,1-3H3,(H3,8,9,10,11)

InChI Key

DXMWKLVYJIICGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)N=C(N)N(C)C)O

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine is a chemical compound characterized by its unique molecular structure, which includes a guanidine moiety and an imidazole ring. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. The presence of the hydroxyl and methyl groups contributes to its biological activity and solubility properties.

Typical of guanidine derivatives, including:

  • Acylation Reactions: The guanidine nitrogen can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation Reactions: The dimethylamino group can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

These reactions highlight the versatility of N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine in synthetic organic chemistry.

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets effectively. Research indicates that this compound may have potential applications in:

  • Antimicrobial Activity: It has shown promise against various bacterial strains.
  • Antidiabetic Effects: Some studies suggest its role in modulating glucose metabolism.
  • Neuroprotective Properties: The compound may protect neuronal cells from oxidative stress.

These activities make it a candidate for further pharmacological studies.

The synthesis of N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine can be achieved through several methods:

  • One-Pot Synthesis: Combining starting materials such as 4-hydroxy-5-methylimidazole with dimethylguanidine under controlled conditions can yield the desired product in a single reaction vessel.
  • Multi-Step Synthesis: This involves synthesizing intermediate compounds that are subsequently converted into the final product through a series of reactions, allowing for greater control over purity and yield.
  • Reflux Conditions: Conducting reactions under reflux can enhance the reaction rate and improve yields, especially for less reactive starting materials.

The applications of N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine span several fields:

  • Pharmaceuticals: Its potential as an antimicrobial and antidiabetic agent makes it valuable in drug development.
  • Biochemical Research: Used as a biochemical probe to study enzyme mechanisms or pathways.
  • Agricultural Chemistry: Investigated for use in developing new agrochemicals due to its biological activity.

Studies on the interactions of N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine with biological systems are crucial for understanding its mechanism of action. Key findings include:

  • Enzyme Binding Studies: It has been shown to bind selectively to certain enzymes, inhibiting their activity.
  • Cellular Uptake Studies: Research indicates that this compound can penetrate cellular membranes effectively, suggesting potential for intracellular targets.

These studies help elucidate how the compound exerts its biological effects and guide further research directions.

Several compounds share structural similarities with N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2,6-Diamino-4-hydroxy-pyrimidineContains amino groupsKnown for its role in nucleotide synthesis
CimetidineContains imidazole ringUsed as an H2 receptor antagonist
MetforminBiguanide structureWidely used for managing diabetes

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine stands out due to its specific hydroxymethyl and dimethylguanidine functionalities, which contribute to its unique biological activities and potential therapeutic applications.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

183.11201006 g/mol

Monoisotopic Mass

183.11201006 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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